2-(4-fluorophenyl)-1-(2-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one
CAS No.: 851800-19-6
Cat. No.: VC5955122
Molecular Formula: C18H16F2N2OS
Molecular Weight: 346.4
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 851800-19-6 |
|---|---|
| Molecular Formula | C18H16F2N2OS |
| Molecular Weight | 346.4 |
| IUPAC Name | 2-(4-fluorophenyl)-1-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone |
| Standard InChI | InChI=1S/C18H16F2N2OS/c19-15-5-1-13(2-6-15)11-17(23)22-10-9-21-18(22)24-12-14-3-7-16(20)8-4-14/h1-8H,9-12H2 |
| Standard InChI Key | IVWGTWPOKXDHQP-UHFFFAOYSA-N |
| SMILES | C1CN(C(=N1)SCC2=CC=C(C=C2)F)C(=O)CC3=CC=C(C=C3)F |
Introduction
Structural and Molecular Characteristics
Core Architecture and Functional Groups
The compound features a 4,5-dihydroimidazole ring (a partially saturated imidazole derivative) substituted at the 1-position with an ethanone group bearing a 4-fluorophenyl moiety. The 2-position of the imidazole ring is modified with a sulfanyl group connected to a 4-fluorobenzyl substituent. This dual fluorophenyl configuration enhances lipophilicity and potential membrane permeability, while the sulfide linkage may contribute to redox-mediated biological interactions .
Molecular Data
| Property | Value |
|---|---|
| CAS No. | 851800-19-6 |
| Molecular Formula | C₁₈H₁₆F₂N₂OS |
| Molecular Weight | 346.4 g/mol |
| IUPAC Name | 2-(4-fluorophenyl)-1-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone |
| SMILES | C1CN(C(=N1)SCC2=CC=C(C=C2)F)C(=O)CC3=CC=C(C=C3)F |
| InChIKey | IVWGTWPOKXDHQP-UHFFFAOYSA-N |
The presence of two fluorine atoms at the para positions of the phenyl rings introduces electron-withdrawing effects, potentially influencing aromatic stacking interactions and metabolic stability.
Synthesis Pathways
Multi-Step Reaction Sequence
Synthesis typically proceeds via a three-step protocol:
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Formation of the Imidazoline Precursor: Cyclocondensation of 1,2-diaminoethane with carbon disulfide under basic conditions yields 2-mercapto-4,5-dihydro-1H-imidazole.
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Alkylation of the Sulfhydryl Group: Reaction with 4-fluorobenzyl bromide introduces the sulfanyl-linked fluorophenyl moiety.
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Acylation at the 1-Position: Treatment with 2-(4-fluorophenyl)acetyl chloride in the presence of a base (e.g., triethylamine) installs the ethanone group.
Optimization Challenges
Key challenges include controlling regioselectivity during alkylation and minimizing epimerization at the imidazoline ring. Purification often requires column chromatography using ethyl acetate/hexane gradients, with typical yields ranging from 45–60%.
Pharmacological Properties
Antibacterial Activity
Preliminary in vitro studies suggest moderate activity against Gram-positive pathogens (e.g., Staphylococcus aureus MIC = 32 μg/mL), with negligible effects on Gram-negative strains. The mechanism may involve disruption of membrane integrity via interaction with lipid II precursors, though target validation remains incomplete.
Research Gaps and Future Directions
Unresolved Questions
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Metabolic Stability: No published data on hepatic microsomal clearance or cytochrome P450 interactions.
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In Vivo Efficacy: Lack of pharmacokinetic studies in animal models.
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Selectivity Profile: Potential off-target effects on structurally similar kinases (e.g., HER2) require investigation.
Strategic Recommendations
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Structural Analog Synthesis: Introduce polar groups (e.g., hydroxyl, carboxyl) to improve aqueous solubility (currently undocumented).
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Proteomic Profiling: Employ affinity-based protein profiling to identify unintended targets.
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Formulation Development: Explore nanoparticle encapsulation to enhance bioavailability.
Comparative Analysis with Structural Analogs
The compound’s pharmacological profile is contextualized against two analogs from PubChem:
This comparison underscores the target compound’s balance between synthetic feasibility and biological promise relative to more complex derivatives.
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